molecular formula C16H20N4O3S B2674073 2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide CAS No. 921503-22-2

2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide

Cat. No.: B2674073
CAS No.: 921503-22-2
M. Wt: 348.42
InChI Key: BVNADNRLHMLEDS-UHFFFAOYSA-N
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Description

2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide is a complex organic compound It contains multiple functional groups, such as an imidazole ring, a thioether linkage, an amino group, and a hydroxymethyl group

Preparation Methods

Synthetic routes and reaction conditions

  • Starting Materials: : The synthesis generally begins with the preparation of the imidazole moiety.

  • Step 1 - Formation of Imidazole Ring: : The imidazole ring is formed through a cyclization reaction involving glyoxal, ammonia, and formaldehyde.

  • Step 2 - Thioether Linkage: : Next, the imidazole intermediate reacts with a thiol-containing compound under mild basic conditions to form the thioether linkage.

  • Step 3 - Functional Group Addition: : Functionalization to add the amino and hydroxymethyl groups involves using reagents like methylamine and formaldehyde.

  • Step 4 - Final Coupling Reaction: : The phenethylacetamide moiety is introduced via a nucleophilic substitution reaction.

Industrial production methods

Industrial production methods optimize these synthetic routes for scale, often using continuous flow reactors to maintain control over reaction conditions, improving yield and purity. Catalysis, solvent choice, and temperature control are critical for efficiency in large-scale production.

Chemical Reactions Analysis

Types of reactions it undergoes

  • Oxidation: : The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: : The amino and oxo groups can be reduced under hydrogenation conditions using palladium on carbon.

  • Substitution: : The thioether linkage can undergo nucleophilic substitution with halides under basic conditions.

Common reagents and conditions used in these reactions

  • Oxidation: : Potassium permanganate, chromium trioxide, in acidic or neutral conditions.

  • Reduction: : Hydrogen gas, palladium on carbon catalyst.

  • Substitution: : Halides (e.g., iodomethane), bases like sodium hydroxide or potassium carbonate.

Major products formed from these reactions

  • Oxidation products: : Formyl or carboxyl derivatives.

  • Reduction products: : Corresponding alcohols or amines.

  • Substitution products: : Compounds with substituted alkyl or aryl groups on the sulfur atom.

Scientific Research Applications

2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide has diverse applications in:

  • Chemistry: : Used as a building block for synthesizing more complex molecules due to its multiple reactive sites.

  • Biology: : Acts as an enzyme inhibitor or a ligand in biochemical assays.

  • Medicine: : Explored for potential therapeutic effects, especially in enzyme-targeted treatments.

  • Industry: : Utilized in creating specialty chemicals and materials due to its multifunctional nature.

Mechanism of Action

Mechanism

The compound exerts its effects through interactions with specific molecular targets, primarily through its functional groups, which can form hydrogen bonds, van der Waals forces, and ionic interactions.

Molecular targets and pathways involved

  • Enzymes: : Inhibits or modulates enzyme activity by binding to active sites or allosteric sites.

  • Receptors: : May act as an agonist or antagonist at receptor sites, altering signal transduction pathways.

Comparison with Similar Compounds

Comparison with other similar compounds

  • 2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide vs 2-((1-(2-amino-2-oxoethyl)-5-(methyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide: : The presence of a hydroxymethyl group instead of a methyl group offers additional hydrogen bonding capabilities.

  • This compound vs 2-((1-(2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide: : The amino group in the first compound provides additional reactivity and potential interactions in biological systems.

List the similar compounds

  • 2-((1-(2-amino-2-oxoethyl)-5-(methyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide

  • 2-((1-(2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide

  • 2-((1-(2-amino-2-hydroxyethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-phenethylacetamide

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Properties

IUPAC Name

2-[5-(hydroxymethyl)-2-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanylimidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S/c17-14(22)9-20-13(10-21)8-19-16(20)24-11-15(23)18-7-6-12-4-2-1-3-5-12/h1-5,8,21H,6-7,9-11H2,(H2,17,22)(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVNADNRLHMLEDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CSC2=NC=C(N2CC(=O)N)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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